molecular formula C19H19BrFN3OS2 B2998737 3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazole CAS No. 344275-25-8

3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazole

Cat. No. B2998737
M. Wt: 468.4
InChI Key: DYEMQCXOSCJLBK-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups including a triazole ring, a sulfinyl group, and a sulfanyl group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazole ring suggests that the compound could have a planar region. The sulfinyl and sulfanyl groups could introduce some steric hindrance and affect the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For instance, the bromine atom could be reactive and undergo nucleophilic substitution reactions. The sulfinyl and sulfanyl groups might also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a bromine atom could increase its molecular weight and potentially its boiling point .

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

The catalyst- and solvent-free synthesis of related triazole compounds has been explored, highlighting the efficiency and environmental friendliness of these methods. For example, Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of related compounds, leveraging microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This method emphasizes the strategic intermediate preparation of heterocyclic amides, demonstrating the potential for green chemistry applications in the synthesis of complex molecules (Moreno-Fuquen et al., 2019).

Regioselective Synthesis and Functionalization

The regioselective synthesis and functionalization of triazole compounds form a cornerstone of research, with applications ranging from the development of new pharmaceuticals to materials science. Thomas and Fokin (2018) described a regioselective metal-free preparation of fluorosulfonyl 1,2,3-triazoles, extending to the synthesis of various sulfonates, sulfonamides, and sulfonic acid derivatives. This approach showcases the versatility of triazole chemistry in accessing compounds that are challenging to synthesize by other means (Thomas & Fokin, 2018).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to refer to its Material Safety Data Sheet (MSDS) for specific information on its hazards, handling, and storage .

Future Directions

The future research on this compound could involve exploring its potential applications, optimizing its synthesis process, and studying its properties in more detail .

properties

IUPAC Name

3-[(4-bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrFN3OS2/c1-2-24-18(13-27(25)12-15-3-7-16(20)8-4-15)22-23-19(24)26-11-14-5-9-17(21)10-6-14/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEMQCXOSCJLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)F)CS(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazole

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